![molecular formula C66H107N21O13 B10851608 N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)

N-allyl[D-Pro-10]Dyn A-(1-11)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl[D-Pro-10]Dyn A-(1-11) est un analogue synthétique du peptide opioïde endogène dynorphine A. Ce composé est spécifiquement modifié en position 10 par la D-proline et possède un groupe N-allyle attaché. Il est connu pour sa forte affinité pour les récepteurs opioïdes kappa, ce qui en fait un composé important dans la recherche sur les récepteurs opioïdes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-allyl[D-Pro-10]Dyn A-(1-11) implique plusieurs étapes, en commençant par la synthèse peptidique linéaire de la dynorphine A-(1-11). Les étapes clés comprennent l'incorporation de la D-proline en position 10 et la N-allylation subséquente. La N-allylation peut être réalisée en utilisant du bromure d'allyle en présence d'une base telle que l'hydrure de sodium . La réaction est généralement effectuée dans un solvant organique comme le diméthylformamide (DMF) sous atmosphère inerte pour éviter l'oxydation.

Méthodes de production industrielle

Bien que les méthodes de production industrielles spécifiques pour N-allyl[D-Pro-10]Dyn A-(1-11) ne soient pas bien documentées, l'approche générale impliquerait des techniques de synthèse peptidique à grande échelle. La synthèse peptidique en phase solide (SPPS) est couramment utilisée pour la production de peptides, y compris les modifications telles que l'incorporation de D-proline et la N-allylation. Le processus impliquerait des synthétiseurs peptidiques automatisés et des méthodes de purification telles que la chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

N-allyl[D-Pro-10]Dyn A-(1-11) peut subir diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe N-allyle peut participer à des réactions de substitution, en particulier les substitutions nucléophiles.

Oxydation et réduction : L'épine dorsale peptidique et les chaînes latérales peuvent subir des réactions d'oxydation et de réduction dans des conditions spécifiques.

Hydrolyse : Les liaisons peptidiques peuvent être hydrolysées en milieu acide ou basique.

Réactifs et conditions courants

N-allylation : Bromure d'allyle et hydrure de sodium dans le DMF.

Oxydation : Agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Hydrolyse : Conditions acides (par exemple, acide chlorhydrique) ou conditions basiques (par exemple, hydroxyde de sodium).

Principaux produits formés

Réactions de substitution : Formation de divers dérivés N-substitués.

Oxydation : Formation de dérivés peptidiques oxydés.

Réduction : Formation de dérivés peptidiques réduits.

Hydrolyse : Formation de petits fragments peptidiques ou d'acides aminés.

Applications de la recherche scientifique

N-allyl[D-Pro-10]Dyn A-(1-11) a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les modifications et les réactions des peptides.

Biologie : Investigated for its interactions with kappa opioid receptors and its effects on cellular signaling pathways.

Industrie : Utilisation potentielle dans le développement de nouveaux analgésiques et d'autres agents thérapeutiques.

Mécanisme d'action

N-allyl[D-Pro-10]Dyn A-(1-11) exerce ses effets principalement par son interaction avec les récepteurs opioïdes kappa. Lorsqu'il se lie à ces récepteurs, il peut moduler diverses voies de signalisation, conduisant à des effets analgésiques et anti-inflammatoires . Le groupe N-allyle et la modification D-proline améliorent sa sélectivité et son affinité pour les récepteurs opioïdes kappa, ce qui en fait un ligand puissant pour ces récepteurs .

Applications De Recherche Scientifique

N-allyl[D-Pro-10]Dyn A-(1-11) has several scientific research applications:

Chemistry: Used as a model compound to study peptide modifications and reactions.

Industry: Potential use in the development of new analgesics and other therapeutic agents.

Mécanisme D'action

N-allyl[D-Pro-10]Dyn A-(1-11) exerts its effects primarily through its interaction with kappa opioid receptors. Upon binding to these receptors, it can modulate various signaling pathways, leading to analgesic and anti-inflammatory effects . The N-allyl group and the D-proline modification enhance its selectivity and affinity towards kappa opioid receptors, making it a potent ligand for these receptors .

Comparaison Avec Des Composés Similaires

Composés similaires

Dynorphine A-(1-11) : Le peptide parent sans les modifications N-allyle et D-proline.

N-benzyl[D-Pro-10]Dyn A-(1-11) : Un autre analogue avec un groupe benzyle au lieu d'un groupe allyle.

N-cyclopropylméthyl[D-Pro-10]Dyn A-(1-11) : Un analogue avec un groupe cyclopropylméthyle.

Unicité

N-allyl[D-Pro-10]Dyn A-(1-11) est unique en raison de ses modifications spécifiques, qui améliorent sa sélectivité et son affinité pour les récepteurs opioïdes kappa. Le groupe N-allyle fournit un profil d'interaction distinct par rapport aux autres analogues N-substitués, ce qui en fait un composé précieux pour étudier la pharmacologie des récepteurs opioïdes kappa .

Propriétés

Formule moléculaire |

C66H107N21O13 |

|---|---|

Poids moléculaire |

1402.7 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(prop-2-enylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C66H107N21O13/c1-6-29-74-48(35-42-24-26-43(88)27-25-42)55(91)79-37-52(89)78-38-53(90)80-50(36-41-17-9-8-10-18-41)59(95)85-49(34-39(3)4)58(94)82-44(20-13-30-75-64(68)69)56(92)81-45(21-14-31-76-65(70)71)57(93)86-54(40(5)7-2)61(97)83-46(22-15-32-77-66(72)73)62(98)87-33-16-23-51(87)60(96)84-47(63(99)100)19-11-12-28-67/h6,8-10,17-18,24-27,39-40,44-51,54,74,88H,1,7,11-16,19-23,28-38,67H2,2-5H3,(H,78,89)(H,79,91)(H,80,90)(H,81,92)(H,82,94)(H,83,97)(H,84,96)(H,85,95)(H,86,93)(H,99,100)(H4,68,69,75)(H4,70,71,76)(H4,72,73,77)/t40-,44-,45-,46-,47-,48-,49-,50-,51-,54-/m0/s1 |

Clé InChI |

MKKPRLAUMQVIGT-QNKLTTAESA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)NCC=C |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)NCC=C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3-Chlorobenzyloxy)benzyl]aminoacetamide](/img/structure/B10851534.png)

![N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851539.png)

![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)

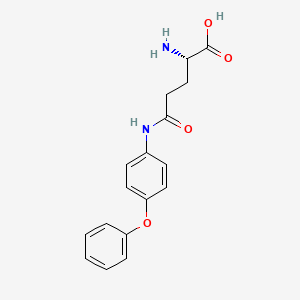

![N5-[4-Benzylphenyl]-L-glutamamide](/img/structure/B10851562.png)

![N6-[(4-Nitro)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851567.png)

![N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine](/img/structure/B10851573.png)

![N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine](/img/structure/B10851574.png)

![N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine](/img/structure/B10851592.png)

![N6-methoxy-2-[(3-pyridinyl)ethynyl]-adenosine](/img/structure/B10851601.png)